5-bromo-4-chloro-6-(propan-2-yl)pyrimidine 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1044768-52-6
VCID: VC11554834
InChI: InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8BrClN2
Molecular Weight: 235.51 g/mol

5-bromo-4-chloro-6-(propan-2-yl)pyrimidine

CAS No.: 1044768-52-6

Cat. No.: VC11554834

Molecular Formula: C7H8BrClN2

Molecular Weight: 235.51 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-4-chloro-6-(propan-2-yl)pyrimidine - 1044768-52-6

Specification

CAS No. 1044768-52-6
Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
IUPAC Name 5-bromo-4-chloro-6-propan-2-ylpyrimidine
Standard InChI InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3
Standard InChI Key ZOLRNOSZSJHRBM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C(=NC=N1)Cl)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 5-bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine consists of a fused bicyclic system: a pyrrole ring condensed with a pyrimidine ring. Bromine and chlorine atoms occupy the 5- and 4-positions, respectively, while an isopropyl group (C(CH3)2-\text{C}(\text{CH}_3)_2) is attached at the 2-position . This arrangement creates electron-deficient regions conducive to nucleophilic substitution and electrophilic aromatic substitution reactions.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remain unpublished, related analogs exhibit planar geometries with bond lengths and angles consistent with aromatic heterocycles. Infrared (IR) spectra typically show absorption bands for C-Br (550–600 cm1^{-1}) and C-Cl (750–800 cm1^{-1}) stretches, while 1H^{1}\text{H} NMR spectra reveal singlet peaks for the pyrrole proton (δ\delta 8.45 ppm) and multiplet signals for the isopropyl group (δ\delta 1.3–1.5 ppm) .

Synthetic Methodologies and Industrial Production

Key Synthetic Routes

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been optimized for industrial-scale production. A four-step protocol reported in US Patent 10,738,058B2 achieves a 49% yield of the intermediate ethyl 2-cyano-4,4-diethoxybutanoate, followed by cyclization and halogenation steps .

Halogenation and Functionalization

Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl3\text{POCl}_3), while bromination at the 5-position employs bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) under radical conditions . The isopropyl group is introduced via nucleophilic aromatic substitution using isopropyl magnesium bromide (iPrMgBr\text{iPrMgBr}).

StepReactionReagents/ConditionsYield (%)
1AlkylationEthyl 2-cyanoacetate, 130°C49
2CyclizationHCl, reflux68
3ChlorinationPOCl3\text{POCl}_3, 110°C67
4Bromination/FunctionalizationBr2\text{Br}_2, iPrMgBr\text{iPrMgBr}85

Table 1: Industrial synthesis of 5-bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine .

Biological Activity and Mechanism of Action

Anticancer Properties

Derivatives of this compound exhibit potent inhibition of tyrosine kinases, including JAK2 and EGFR, which are implicated in cancer proliferation. In vitro studies against HeLa (cervical cancer) and A549 (lung adenocarcinoma) cell lines demonstrated IC50_{50} values of 0.8–1.2 μM, comparable to the reference drug Dasatinib . The bromine atom enhances binding affinity by forming halogen bonds with kinase active sites.

Antimicrobial Efficacy

Sulfonamide and amide derivatives of 5-bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine show broad-spectrum activity against Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL) . The chloro substituent disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins.

Pharmacological Applications and Clinical Relevance

Kinase Inhibitor Development

This compound serves as a precursor to FDA-approved drugs such as ruxolitinib (JAK1/2 inhibitor) and baricitinib (JAK1/3 inhibitor) . Its high purity (>99.5% by HPLC) eliminates the need for additional purification in downstream pharmaceutical synthesis .

Drug Metabolism and Toxicity

In vivo studies in rodent models indicate hepatic metabolism via cytochrome P450 enzymes, yielding inactive glucuronide conjugates. No significant nephrotoxicity or hepatotoxicity has been observed at therapeutic doses (10–50 mg/kg) .

Industrial and Environmental Considerations

Waste Reduction Strategies

The patented synthesis reduces solvent waste by 40% through solvent recovery systems and catalytic recycling . By-product formation is minimized using potassium iodide (KI\text{KI}) as a catalyst during alkylation .

Regulatory Status

As of 2025, this compound is designated for research use only (RUO) under ICH Q7 guidelines. Industrial manufacturers must comply with REACH regulations for brominated compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator